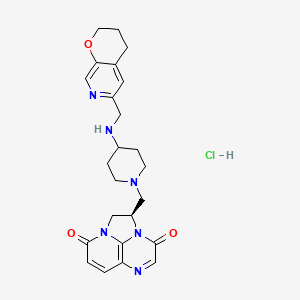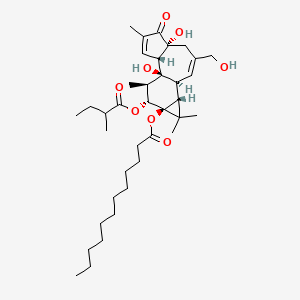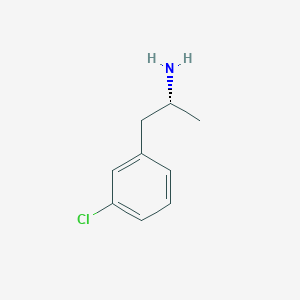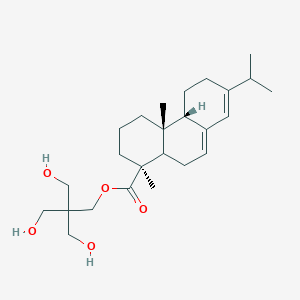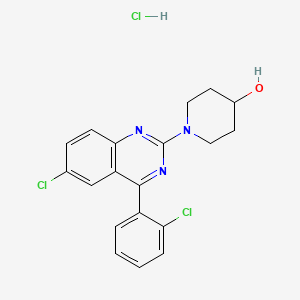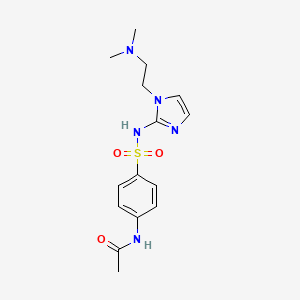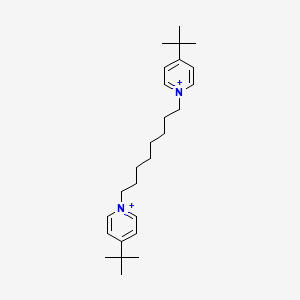
1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-cis)- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the piperidinyloxy group: This can be achieved through the reaction of piperidine with appropriate oxidizing agents.
Glycosylation: The attachment of the hexopyranosyl moiety may involve glycosylation reactions using glycosyl donors and acceptors under acidic or basic conditions.
Coupling Reactions: The formation of the naphthacenyl core can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Protecting Group Strategies: Throughout the synthesis, protecting groups may be used to selectively protect reactive functional groups and prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scale-up of reactions: Ensuring that the reactions can be performed on a large scale without significant loss of efficiency.
Purification Techniques: Utilizing techniques such as chromatography, crystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, to form corresponding oxides and imines.
Reduction: Reduction reactions can convert ketone and oxo groups to alcohols and amines.
Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides and imines, while reduction may produce alcohols and amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Its functional groups may allow it to act as a catalyst or ligand in various chemical reactions.
Biology
Biochemical Studies: The compound’s structure may enable it to interact with biological molecules, making it useful in biochemical research.
Drug Development: Its potential biological activity could be explored for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: The compound may have potential as a therapeutic agent due to its complex structure and functional groups.
Diagnostic Tools: It could be used in the development of diagnostic tools for detecting specific biological markers.
Industry
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Chemical Manufacturing: It could be used as a precursor or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering specific signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2R-cis)-
- 1-Piperidinyloxy, 4-(2-(2-(4-((3-amino-2,3,6-trideoxy-alpha-D-lyxo-hexopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethoxy)-2-oxoethyl)-2,2,6,6-tetramethyl-, (2S-trans)-
Uniqueness
The uniqueness of the compound lies in its specific stereochemistry and the arrangement of functional groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
84333-22-2 |
|---|---|
Molecular Formula |
C26H42N2+2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
4-tert-butyl-1-[8-(4-tert-butylpyridin-1-ium-1-yl)octyl]pyridin-1-ium |
InChI |
InChI=1S/C26H42N2/c1-25(2,3)23-13-19-27(20-14-23)17-11-9-7-8-10-12-18-28-21-15-24(16-22-28)26(4,5)6/h13-16,19-22H,7-12,17-18H2,1-6H3/q+2 |
InChI Key |
BGWSJOXUYWABSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCCCCC[N+]2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


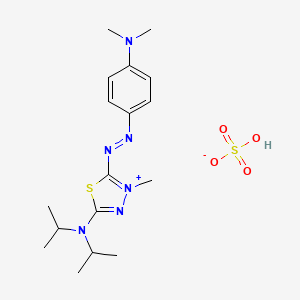
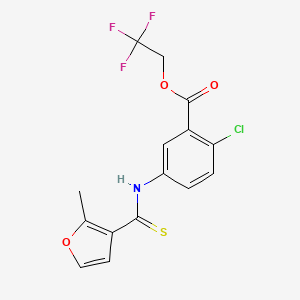


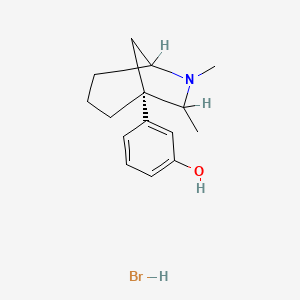
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
